

# 4-Butylbenzoyl chloride solubility in organic solvents

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## Compound of Interest

Compound Name: 4-Butylbenzoyl chloride

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An In-depth Technical Guide to **4-Butylbenzoyl Chloride**: Properties, Solubility, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-butylbenzoyl chloride**, with a specific focus on its solubility in organic solvents, experimental protocols, and chemical reactivity. This information is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

## Introduction

**4-Butylbenzoyl chloride** ( $C_{11}H_{13}ClO$ ) is an acyl chloride derivative of benzoic acid.<sup>[1]</sup> The presence of the reactive acyl chloride functional group makes it a versatile intermediate in organic synthesis, commonly used to introduce the 4-butylbenzoyl moiety into molecules.<sup>[2]</sup> Its applications include the synthesis of complex organic molecules, polymers, and materials with specific electronic properties.<sup>[2][3]</sup>

Physical and Chemical Properties:

Property	Value	Reference
Molecular Formula	C <sub>11</sub> H <sub>13</sub> ClO	[1]
Molecular Weight	196.67 g/mol	[1]
CAS Number	28788-62-7	[4]
Appearance	Clear, colorless to slightly yellow liquid	[5]
Boiling Point	155-156 °C at 22 mmHg	
Density	1.051 g/mL at 25 °C	
Refractive Index	n <sub>20</sub> /D 1.5351	

## Solubility of 4-Butylbenzoyl Chloride

Quantitative solubility data for **4-butylbenzoyl chloride** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general behavior of acyl chlorides and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made.

Acyl chlorides are generally soluble in aprotic organic solvents with which they do not react.[6] They are, however, highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines, leading to decomposition rather than simple dissolution.[7][8] This reactivity is a critical consideration when selecting a solvent for reactions or storage.

Table of Qualitative Solubility:

Solvent Class	Solvent Example	Qualitative Solubility	Reactivity	Reference
Protic Solvents	Water	Insoluble (Reacts)	Vigorous reaction to form 4-butylbenzoic acid and HCl	<a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Alcohols (e.g., Ethanol)	Soluble (Reacts)	Reaction to form the corresponding ester	<a href="#">[11]</a>	
Aprotic Polar Solvents	Acetone	Soluble	Generally stable, but may react slowly with enolates	<a href="#">[6]</a>
Acetonitrile	Soluble	Generally stable	<a href="#">[N/A]</a>	
Dichloromethane (DCM)	Soluble	Commonly used as a reaction solvent	<a href="#">[12]</a>	
Chloroform	Soluble	Commonly used as a reaction solvent	<a href="#">[11]</a>	
Tetrahydrofuran (THF)	Soluble	Generally stable, but peroxide-free THF should be used	<a href="#">[N/A]</a>	
Aprotic Nonpolar Solvents	Toluene	Soluble	Generally stable	<a href="#">[N/A]</a>
Benzene	Soluble	Generally stable	<a href="#">[11]</a> <a href="#">[12]</a>	
Diethyl Ether	Soluble	Generally stable, but peroxide-free ether should be used	<a href="#">[11]</a> <a href="#">[12]</a>	

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Heptane/Hexane	Soluble	Generally stable	[13]
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Note: "N/A" indicates that while solubility is expected based on general principles, no specific citation was found in the provided search results.

## Experimental Protocols

### General Protocol for Determining Solubility of a Reactive Compound

Due to the reactive nature of **4-butylbenzoyl chloride**, traditional equilibrium solubility studies in protic solvents are not feasible. For aprotic solvents, a general gravimetric method can be employed under anhydrous conditions.

Objective: To determine the approximate solubility of **4-butylbenzoyl chloride** in a given aprotic organic solvent at a specific temperature.

Materials:

- **4-Butylbenzoyl chloride**
- Anhydrous organic solvent of interest (e.g., dichloromethane, toluene)
- Dry glassware (vials with screw caps, volumetric flasks, pipettes)
- Analytical balance
- Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
- Temperature-controlled shaker or bath
- Syringe filters (PTFE, 0.2  $\mu\text{m}$ )

Procedure:

- All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

- Inside an inert atmosphere glovebox, prepare a series of vials.
- To each vial, add a measured volume of the anhydrous solvent (e.g., 2 mL).
- Add incrementally increasing, pre-weighed amounts of **4-butylbenzoyl chloride** to each vial.
- Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
- Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- After equilibration, visually inspect the vials for any undissolved solute. The vial with the highest concentration that shows no visible solid represents a point of solubility.
- For a more quantitative measurement, carefully take an aliquot of the supernatant from a saturated solution (where excess solid is present) using a syringe fitted with a filter to exclude any solid particles.
- The aliquot is then carefully evaporated under reduced pressure to remove the solvent, and the mass of the remaining **4-butylbenzoyl chloride** is determined.
- The solubility can then be calculated in terms of g/100 mL or mol/L.

## Representative Synthesis of a 4-Alkylbenzoyl Chloride

The following is a general procedure for the synthesis of 4-alkylbenzoyl chlorides, which can be adapted for **4-butylbenzoyl chloride**, typically from the corresponding carboxylic acid.<sup>[14]</sup>

Reaction: 4-Butylbenzoic acid + Thionyl chloride → **4-Butylbenzoyl chloride** + SO<sub>2</sub> + HCl

Materials:

- 4-Butylbenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>) or Oxalyl chloride ((COCl)<sub>2</sub>)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent

- A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
- Round-bottom flask, reflux condenser, dropping funnel, and a gas trap (to neutralize HCl and SO<sub>2</sub> fumes)

Procedure:

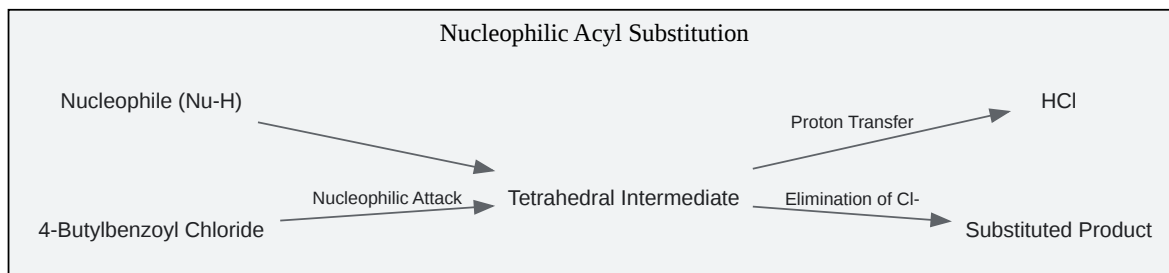
- Set up the reaction apparatus under a fume hood. All glassware should be thoroughly dried.
- Dissolve 4-butylbenzoic acid in an excess of thionyl chloride or in an inert solvent like DCM.
- If using oxalyl chloride, add a few drops of DMF as a catalyst.[\[14\]](#)
- The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (HCl and SO<sub>2</sub>) ceases. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.
- After the reaction is complete, the excess thionyl chloride or solvent is removed by distillation, often under reduced pressure.[\[15\]](#)
- The crude **4-butylbenzoyl chloride** is then purified by vacuum distillation to yield the final product.[\[15\]](#)

## Reactivity and Signaling Pathways

The primary reactivity of **4-butylbenzoyl chloride** is dictated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[\[16\]](#)

## General Nucleophilic Acyl Substitution Pathway

The general mechanism involves a two-step addition-elimination process. The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond.[\[16\]](#)



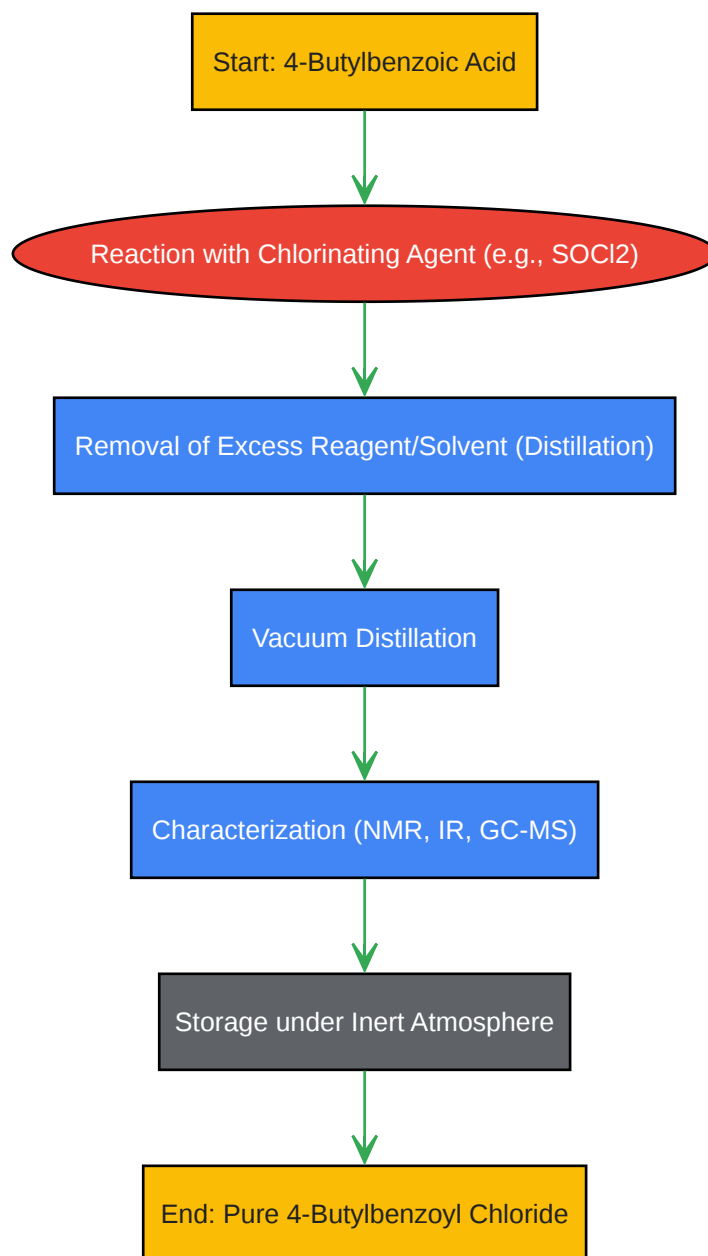
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Caption: General mechanism of nucleophilic acyl substitution for **4-butylbenzoyl chloride**.

## Experimental and Logical Workflows

### Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of **4-butylbenzoyl chloride**.



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Caption: A typical workflow for the synthesis and purification of **4-butylbenzoyl chloride**.

## Safety and Handling

**4-Butylbenzoyl chloride** is a corrosive and moisture-sensitive compound that requires careful handling.<sup>[5][17]</sup>



- Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases and strong oxidizing agents.[9][18]
- Spills: In case of a spill, use an inert absorbent material. Do not use water.[18]
- First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[5]

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